The Discovery and Isolation of (-)-Peloruside A: A Technical Guide
The Discovery and Isolation of (-)-Peloruside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Peloruside A, a potent microtubule-stabilizing agent, was first isolated from the New Zealand marine sponge Mycale hentscheli. This 16-membered macrolide has demonstrated significant cytotoxic and antimitotic activities, positioning it as a compound of interest for oncological research. Unlike the taxanes, (-)-peloruside A binds to a distinct site on β-tubulin, suggesting a potential therapeutic advantage in overcoming taxane (B156437) resistance. This document provides a comprehensive overview of the discovery, isolation, and characterization of (-)-peloruside A, including detailed experimental protocols and a summary of its biological activities.
Discovery and Source Organism
(-)-Peloruside A was first reported in 2000, isolated from the marine sponge Mycale hentscheli, collected from Pelorus Sound, New Zealand.[1][2] This sponge is also the source of other bioactive compounds, including mycalamide A and pateamine, which have different structures and mechanisms of action.[1] The limited availability of (-)-peloruside A from its natural source has spurred significant efforts in its total synthesis.
Physicochemical and Spectroscopic Data
The structure of (-)-peloruside A was elucidated using a variety of spectroscopic methods.[1] While the initial isolation papers designated the natural product as (-)-peloruside A, indicating it is levorotatory, a specific value for its optical rotation was not definitively reported due to the small sample size.[3]
Table 1: Physicochemical Properties of (-)-Peloruside A
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₈O₁₁ | [4] |
| Molecular Weight | 548.7 g/mol | [4] |
| Appearance | Colorless film | [3] |
| Optical Rotation [α]D | Levorotatory | [1] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for (-)-Peloruside A in CDCl₃
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | 174.0 | - |
| 2 | 78.5 | 3.65 (d, 1.0) |
| 3 | 85.9 | 3.01 (d, 1.0) |
| 4 | 36.1 | 2.15 (m) |
| 5 | 98.4 | 4.61 (d, 2.0) |
| 6 | 41.2 | 1.85 (m) |
| 7 | 81.1 | 3.15 (dd, 9.0, 2.0) |
| 8 | 45.1 | 1.95 (m) |
| 9 | 108.2 | - |
| 10 | 40.2 | - |
| 11 | 75.1 | 3.85 (d, 9.0) |
| 12 | 34.5 | 1.70 (m) |
| 13 | 80.1 | 3.45 (dd, 9.0, 2.0) |
| 14 | 77.9 | 3.90 (d, 2.0) |
| 15 | 73.2 | 4.10 (m) |
| 16 | 136.1 | 5.05 (d, 9.0) |
| 17 | 131.1 | - |
| 18 | 39.8 | 2.25 (m) |
| 19 | 66.9 | 3.64 (dd, 10.5, 4.0), 3.36 (t, 10.5) |
| 20 | 28.1 | 0.95 (d, 7.0) |
| 21 | 11.5 | 1.05 (t, 7.5) |
| 22 | 27.8 | 1.10 (s) |
| 23 | 17.5 | 1.00 (s) |
| 3-OCH₃ | 56.1 | 3.31 (s) |
| 7-OCH₃ | 55.7 | 3.38 (s) |
| 13-OCH₃ | 59.1 | 3.48 (s) |
Note: NMR data is adapted from available literature and may be subject to minor variations based on experimental conditions.
Isolation Methodology
The following is a representative protocol for the isolation of peloruside compounds from Mycale hentscheli, adapted from the isolation of peloruside B.[3]
Extraction
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Freeze the collected sponge material (Mycale hentscheli).
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Cut the frozen sponge into small segments.
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Extract the sponge material twice with methanol (B129727) (MeOH) for 24 hours for each extraction.
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Combine the methanolic extracts.
Chromatographic Purification
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Load the combined methanolic extract onto a Diaion HP20 poly(styrene-divinylbenzene) bead column pre-equilibrated with MeOH.
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Wash the column with deionized water to remove salts and highly polar components.
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Elute the column with a stepwise gradient of acetone (B3395972) in water. A fraction containing pelorusides is typically eluted with approximately 55% acetone in water.
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Concentrate the peloruside-containing fraction to dryness to yield a crude oil.
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Further purify the crude oil using reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure (-)-peloruside A.
Caption: A simplified workflow for the isolation of (-)-peloruside A.
Biological Activity and Mechanism of Action
(-)-Peloruside A exhibits potent cytotoxic and antimitotic activity against a range of cancer cell lines.[5][6] Its primary mechanism of action is the stabilization of microtubules, similar to paclitaxel (B517696).[5] This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[5][6]
Microtubule Stabilization
(-)-Peloruside A binds to β-tubulin, but at a site distinct from that of taxanes, epothilones, and laulimalide.[7] This unique binding site suggests that it may be effective against cancer cells that have developed resistance to other microtubule-stabilizing agents.
Cell Cycle Arrest and Apoptosis
By stabilizing microtubules, (-)-Peloruside A disrupts the formation of the mitotic spindle, a critical structure for cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[6] Interestingly, studies on microtubule-stabilizing agents suggest that the subsequent apoptosis can be caspase-independent.[8][9] In this pathway, lysosomal membrane permeabilization and the release of proteases like cathepsin B play a crucial role in executing cell death.[1][8]
Caption: Signaling pathway of (-)-peloruside A-induced cell death.
Conclusion
(-)-Peloruside A is a marine-derived macrolide with significant potential as an anticancer agent. Its unique microtubule-stabilizing properties and distinct binding site on β-tubulin make it a valuable lead compound for the development of new chemotherapeutics, particularly for drug-resistant cancers. Further research into its synthesis and a more detailed elucidation of its downstream signaling pathways will be crucial for its translation into clinical applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An enantioselective total synthesis of (+)-peloruside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective total synthesis of peloruside A: a potent microtubule stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peloruside A: a lead non-taxoid-site microtubule-stabilizing agent with potential activity against cancer, neurodegeneration, and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cathepsin B mediates caspase-independent cell death induced by microtubule stabilizing agents in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peloruside A enhances apoptosis in H-ras-transformed cells and is cytotoxic to proliferating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
